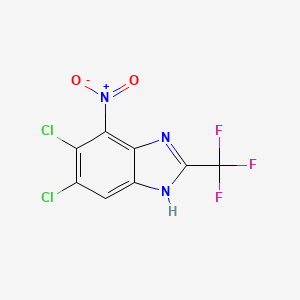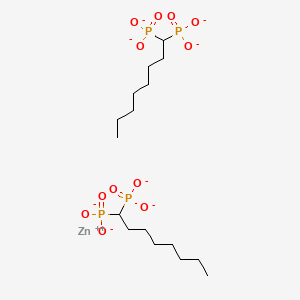
p-Hydroxy-Bz-Ala-Phe-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Hydroxy-Bz-Ala-Phe-OH is a synthetic peptide compound composed of p-hydroxybenzyl, alanine, and phenylalanine residues
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of p-Hydroxy-Bz-Ala-Phe-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group.
Addition of Subsequent Amino Acids: Each subsequent amino acid, protected at the N-terminus and side chains, is coupled to the growing peptide chain.
Cleavage and Purification: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
p-Hydroxy-Bz-Ala-Phe-OH can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the p-hydroxybenzyl moiety can be oxidized to form quinones.
Reduction: Reduction reactions can target the carbonyl groups in the peptide backbone.
Substitution: The aromatic ring of the p-hydroxybenzyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
p-Hydroxy-Bz-Ala-Phe-OH has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study peptide synthesis and reactions.
Biology: Researchers use it to investigate protein-protein interactions and enzyme-substrate specificity.
Medicine: The compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and as a standard in analytical techniques.
Mécanisme D'action
The mechanism of action of p-Hydroxy-Bz-Ala-Phe-OH involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The p-hydroxybenzyl group plays a crucial role in these interactions, often forming hydrogen bonds and hydrophobic interactions with the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
p-Hydroxybenzylalanine: Similar in structure but lacks the phenylalanine residue.
p-Hydroxyphenylalanine: Contains the p-hydroxybenzyl and phenylalanine moieties but lacks the alanine residue.
Uniqueness
p-Hydroxy-Bz-Ala-Phe-OH is unique due to its specific combination of p-hydroxybenzyl, alanine, and phenylalanine residues. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
Formule moléculaire |
C19H20N2O5 |
|---|---|
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[(4-hydroxybenzoyl)amino]propanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C19H20N2O5/c1-12(20-18(24)14-7-9-15(22)10-8-14)17(23)21-16(19(25)26)11-13-5-3-2-4-6-13/h2-10,12,16,22H,11H2,1H3,(H,20,24)(H,21,23)(H,25,26)/t12-,16-/m0/s1 |
Clé InChI |
YFRDJBIRQUPNRA-LRDDRELGSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)C2=CC=C(C=C2)O |
SMILES canonique |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



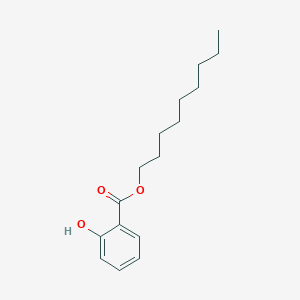
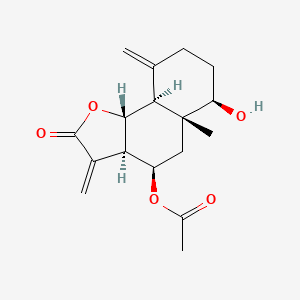

![Magnesium, bromo[10-[(trimethylsilyl)oxy]decyl]-](/img/structure/B13777054.png)
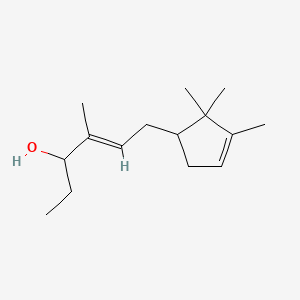

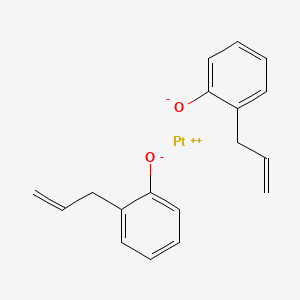
![1H-Xantheno[2,1,9-def]isoquinoline-1,3(2H)-dione, 2-(2-hydroxypropyl)-9-methoxy-](/img/structure/B13777077.png)
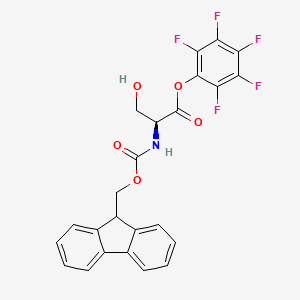
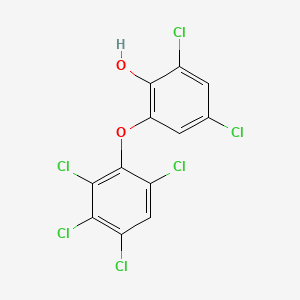
![11-Hydroxy-5H-5,7a,12-triaza-benzo[a]anthracene-6,7-dione](/img/structure/B13777096.png)
